N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide, also known as CEP, is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. CEP is a prodrug that can be activated by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent.
Mécanisme D'action
The mechanism of action of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the activation of the prodrug by enzymatic hydrolysis, leading to the release of a potent cytotoxic agent. The activated cytotoxic agent then induces apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. This compound has also been shown to inhibit the activity of topoisomerase II, an enzyme involved in DNA replication and repair, leading to DNA damage and cell death.
Biochemical and Physiological Effects
This compound has been shown to exhibit potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity is thought to be due to the higher expression of the activating enzyme in cancer cells compared to normal cells. This compound has also been shown to induce apoptosis in cancer cells by disrupting the mitochondrial membrane potential and activating caspase pathways. In addition, this compound has been shown to inhibit the activity of topoisomerase II, leading to DNA damage and cell death.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide is its potent cytotoxicity against cancer cells, while sparing normal cells. This selectivity makes it a promising candidate for cancer therapy. Another advantage is its ability to overcome drug resistance in cancer cells. However, one limitation of this compound is its potential toxicity to normal cells if the activating enzyme is overexpressed. In addition, the synthesis of this compound is complex and requires specialized equipment and expertise.
Orientations Futures
Future research on N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide could focus on improving the synthesis method to make it more efficient and cost-effective. In addition, further studies could investigate the potential applications of this compound in combination with other chemotherapeutic agents for cancer therapy. Another direction for future research could be the development of targeted delivery systems for this compound to minimize potential toxicity to normal cells. Furthermore, the mechanism of action of this compound could be further elucidated to gain a better understanding of its cytotoxicity and selectivity.
Méthodes De Synthèse
The synthesis of N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide involves the condensation of 3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanoic acid with ethyl cyanoacetate in the presence of a coupling agent such as N,N'-dicyclohexylcarbodiimide (DCC) or N,N'-diisopropylcarbodiimide (DIC). The resulting product is then treated with trifluoroacetic acid (TFA) to remove the protecting group, leading to the formation of this compound.
Applications De Recherche Scientifique
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanyl-3,4-dihydroquinazolin-3-yl)propanamide has been extensively studied for its potential applications in cancer therapy. It has been shown to exhibit potent cytotoxicity against a wide range of cancer cell lines, including breast cancer, lung cancer, prostate cancer, and leukemia. This compound has also been investigated for its ability to overcome drug resistance in cancer cells. In addition to cancer therapy, this compound has been studied for its potential applications in the treatment of inflammatory diseases, such as rheumatoid arthritis and multiple sclerosis.
Propriétés
IUPAC Name |
N-(1-cyanoethyl)-3-(4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14N4O2S/c1-9(8-15)16-12(19)6-7-18-13(20)10-4-2-3-5-11(10)17-14(18)21/h2-5,9H,6-7H2,1H3,(H,16,19)(H,17,21) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QBYLBMTYVWTNSH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C#N)NC(=O)CCN1C(=O)C2=CC=CC=C2NC1=S |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14N4O2S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
302.35 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.